Levomepromazine Sulfone N-Oxide
CAS No.:
Cat. No.: VC17975258
Molecular Formula: C19H24N2O4S
Molecular Weight: 376.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C19H24N2O4S |
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Molecular Weight | 376.5 g/mol |
IUPAC Name | (2S)-3-(2-methoxy-5,5-dioxophenothiazin-10-yl)-N,N,2-trimethylpropan-1-amine oxide |
Standard InChI | InChI=1S/C19H24N2O4S/c1-14(13-21(2,3)22)12-20-16-7-5-6-8-18(16)26(23,24)19-10-9-15(25-4)11-17(19)20/h5-11,14H,12-13H2,1-4H3/t14-/m0/s1 |
Standard InChI Key | UUOHRDSNBFFKHG-AWEZNQCLSA-N |
Isomeric SMILES | C[C@@H](CN1C2=CC=CC=C2S(=O)(=O)C3=C1C=C(C=C3)OC)C[N+](C)(C)[O-] |
Canonical SMILES | CC(CN1C2=CC=CC=C2S(=O)(=O)C3=C1C=C(C=C3)OC)C[N+](C)(C)[O-] |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
Levomepromazine Sulfone N-Oxide is defined by its systematic IUPAC name and CAS registry number 2724689-26-1 . The compound’s structure incorporates a phenothiazine backbone modified with a sulfone group () and an N-oxide functional group (). This dual oxidation distinguishes it from related metabolites such as levomepromazine sulfoxide (CAS 71771834), which contains only a single sulfoxide group () . The molecular formula confirms the presence of 19 carbon, 24 hydrogen, 2 nitrogen, 4 oxygen, and 1 sulfur atoms, arranged to confer stability and polarity .
Table 1: Key Molecular Properties
Property | Value |
---|---|
CAS Number | 2724689-26-1 |
Molecular Formula | |
Molecular Weight | 376.47 g/mol |
Synonyms | Levomepromazine N,S,S-Trioxide |
Synthesis and Manufacturing
Production Challenges
As a "made-to-order" product, Levomepromazine Sulfone N-Oxide requires customized synthesis batches, leading to extended lead times and costs exceeding €800 per 25 mg . Regulatory restrictions further complicate production; suppliers like LGC Standards classify it as a controlled substance, mandating permits and BSL certifications for handling .
Applications in Pharmaceutical Analysis
Role as a Reference Standard
In quality control laboratories, Levomepromazine Sulfone N-Oxide is employed to validate analytical methods (e.g., HPLC, LC-MS) for detecting impurities in levomepromazine formulations. Its presence in drug products, even at trace levels (≤0.1%), necessitates rigorous monitoring due to potential toxicity or altered pharmacokinetics .
Aspect | Detail |
---|---|
Regulatory Status | Controlled substance; requires export/import permits |
Shelf Life | Limited (exact duration unspecified; batch-specific expiry provided) |
Shipping Restrictions | Prohibited via standard freight; specialized carriers required |
Comparative Analysis with Related Compounds
Levomepromazine Sulfoxide vs. Sulfone N-Oxide
Levomepromazine sulfoxide (CAS 71771834) shares the phenothiazine core but lacks the N-oxide group. With a molecular formula of , it is less polar and exhibits distinct chromatographic retention times, aiding in analytical differentiation .
Promethazine Sulfoxide N-Oxide
Promethazine’s analog (CAS 1135334-50-7) demonstrates similar functionalization but features a shorter alkyl chain (), underscoring structure-activity relationships in phenothiazine pharmacology .
Future Directions and Research Gaps
Despite its specialized use, Levomepromazine Sulfone N-Oxide exemplifies the need for robust impurity profiling in drug development. Open areas include:
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Synthetic Optimization: Developing cost-effective, scalable synthesis routes.
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Toxicological Profiling: Assessing long-term stability and toxicity in biological systems.
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Regulatory Harmonization: Streamlining global classification to facilitate research access.
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